2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound features a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group, linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9-18-19-16(25-9)17-15(21)8-11-7-13(24-20-11)10-4-5-12(22-2)14(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIHUNWTZKXEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiadiazole intermediates, which are then coupled through a series of condensation and substitution reactions. Common reagents used in these reactions include acetic anhydride, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound differs from analogs in (e.g., compounds 5e–5m) by replacing phenoxy or alkylthio groups with a 1,2-oxazole ring. For instance:
Table 1: Key Structural Differences
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points between 132–170°C, influenced by substituent polarity and crystallinity. The target compound’s oxazole core and dimethoxyphenyl group may lower its melting point compared to chlorobenzylthio analogs (e.g., 5j ) due to reduced symmetry .
- Solubility : The 3,4-dimethoxyphenyl group likely enhances water solubility compared to purely hydrophobic substituents (e.g., 5h with benzylthio) but less than sulfonamide-containing analogs in .
Table 2: Activity Comparison
Crystallographic and Computational Insights
and emphasize the role of crystallography in validating thiadiazole derivatives. The target compound’s structure could be refined using SHELX programs, as demonstrated for analogs like N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide in .
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent coupling with a thiadiazole moiety. The synthetic route often involves:
- Preparation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as 3,4-dimethoxyphenylacetic acid.
- Formation of the Thiadiazole Moiety : Derived from 2-amino-1,3,4-thiadiazole through various functionalization steps.
- Amide Bond Formation : The final product is obtained by coupling the oxazole and thiadiazole intermediates using coupling reagents like DCC and DMAP under mild conditions .
The biological activity of the compound is primarily attributed to its structural features:
- Molecular Interactions : The oxazole and thiadiazole rings can engage in π-π stacking interactions with aromatic residues in proteins. The amide linkage facilitates hydrogen bonding with potential biological targets.
- Enzyme Modulation : These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer activities .
Antimicrobial Properties
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures demonstrated activity against bacterial strains such as Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 μg/disk .
- The presence of the thiadiazole ring has been linked to enhanced antimicrobial efficacy due to its ability to form stable interactions with microbial targets.
Anticancer Activity
The anticancer potential of the compound is notable:
- In vitro studies have shown that related thiadiazole derivatives exhibit anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. For example, certain derivatives demonstrated IC50 values as low as 2.44 µM against LoVo cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 2g | LoVo | 2.44 | Significant anti-proliferative effect |
| 2g | MCF-7 | 23.29 | Low toxicity in Daphnia test |
Case Studies
Several studies have highlighted the biological activity of compounds similar to This compound :
- Antimicrobial Study : A study focused on various substitutions at the amine group of thiadiazole derivatives showed promising activity against multiple bacterial strains .
- Anticancer Evaluation : Another investigation assessed a series of thiadiazole derivatives for their anticancer properties, revealing that specific modifications significantly enhanced their potency against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
